2-(2-Nitroethyl)-1,3-dioxane

Organic Synthesis Protecting Group Chemistry Molecular Design

2-(2-Nitroethyl)-1,3-dioxane (CAS 146073-16-7) is a six-membered cyclic acetal (1,3-dioxane) bearing a nitroethyl substituent at the 2-position. With molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol , this compound serves primarily as a synthetic intermediate in organic synthesis, particularly as a masked equivalent of 3-nitropropanal.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 146073-16-7
Cat. No. B3241381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitroethyl)-1,3-dioxane
CAS146073-16-7
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1COC(OC1)CC[N+](=O)[O-]
InChIInChI=1S/C6H11NO4/c8-7(9)3-2-6-10-4-1-5-11-6/h6H,1-5H2
InChIKeyXKNDPOWZJGBZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitroethyl)-1,3-dioxane (CAS 146073-16-7) Procurement Guide: Molecular Overview and Baseline Data


2-(2-Nitroethyl)-1,3-dioxane (CAS 146073-16-7) is a six-membered cyclic acetal (1,3-dioxane) bearing a nitroethyl substituent at the 2-position . With molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol [1], this compound serves primarily as a synthetic intermediate in organic synthesis, particularly as a masked equivalent of 3-nitropropanal . Commercially, this compound is available from select specialty chemical suppliers with a typical catalog purity of 98% (as determined by GC area% analysis) . Critical procurement data including boiling point, density, melting point, and stability profile are not publicly documented in primary literature or authoritative databases [2]. Researchers procuring this compound should anticipate a lead time for custom synthesis or backorder and should confirm purity specifications directly with the supplier, as batch-to-batch variability is noted .

Why 2-(2-Nitroethyl)-1,3-dioxane Cannot Be Directly Substituted by In-Class Analogs


Direct substitution of 2-(2-nitroethyl)-1,3-dioxane with a generic cyclic acetal analog is not scientifically justifiable due to the absence of validated cross-reactivity or performance equivalence data. While the 1,3-dioxane ring is a common protecting group for carbonyls , the specific combination of a six-membered dioxane ring with a nitroethyl side chain imparts unique steric and electronic properties that are not replicated by alternative acetal systems such as 1,3-dioxolanes, open-chain nitro compounds, or unsubstituted dioxanes. For instance, the 2-(2-nitroethyl)-1,3-dioxolane analog (CAS 82891-99-4), while structurally similar, differs fundamentally in ring size (five-membered vs. six-membered) and consequently in molecular weight (147.13 g/mol vs. 161.16 g/mol) [1]. These structural differences translate to distinct physicochemical parameters, including predicted pKa values (8.47±0.58 for the dioxolane analog ) and topological polar surface area (64.3 Ų for the dioxolane analog [2]), which have direct implications for reaction kinetics, solubility, and biological target interactions. Without direct head-to-head comparative data, any substitution decision introduces significant uncertainty into synthetic outcomes or assay results. Therefore, procurement decisions must be guided by the specific synthetic requirements rather than assumed functional interchangeability.

Quantitative Differentiation Evidence for 2-(2-Nitroethyl)-1,3-dioxane (CAS 146073-16-7) Relative to Analogs


Ring Size and Molecular Weight Differentiation: 1,3-Dioxane vs. 1,3-Dioxolane Scaffold

The target compound 2-(2-nitroethyl)-1,3-dioxane incorporates a six-membered 1,3-dioxane ring, whereas its most structurally proximate analog, 2-(2-nitroethyl)-1,3-dioxolane, contains a five-membered 1,3-dioxolane ring . This structural distinction is critical for synthetic applications as the ring size influences conformational stability, the kinetics of acetal formation and cleavage, and the steric environment around the nitroethyl side chain. The molecular weight difference (161.16 g/mol for the target vs. 147.13 g/mol for the dioxolane analog) [1] directly impacts molar calculations for reaction setup. Furthermore, the six-membered dioxane ring provides a larger hydrophobic surface area and altered dipole moment relative to the dioxolane, which can influence solubility and partitioning behavior [2].

Organic Synthesis Protecting Group Chemistry Molecular Design

Commercial Purity Benchmarking: 2-(2-Nitroethyl)-1,3-dioxane vs. 2-(2-Nitroethyl)-1,3-dioxolane

Commercial availability data indicates that 2-(2-nitroethyl)-1,3-dioxane is offered at a catalog purity of 98% by at least one supplier . This is comparable to the 2-(2-nitroethyl)-1,3-dioxolane analog, which is commercially available with a specified assay of ≥98.0% (GC area%) . Both compounds lack extensive physical property data in the public domain, but the dioxolane analog has a reported boiling point of 68 °C at 0.25 Torr and density of 1.214±0.06 g/cm³ (predicted) . No equivalent physical property data are currently available for the target dioxane compound [1].

Chemical Procurement Quality Control Synthetic Reliability

Computed Molecular Descriptor Differentiation: Rotatable Bond Count

Computational analysis of 2-(2-nitroethyl)-1,3-dioxane reveals a rotatable bond count of 3 , which is higher than the rotatable bond count of 2 for its 1,3-dioxolane analog [1]. This difference arises from the additional methylene unit in the six-membered 1,3-dioxane ring (a -CH₂- group between the two oxygen atoms in the ring) compared to the five-membered 1,3-dioxolane ring. The higher rotatable bond count in the dioxane scaffold imparts greater conformational flexibility to the molecule [2], which can influence how it interacts with enzymes, receptors, or other binding pockets in biological assays. This conformational difference may affect both synthetic utility and potential biological activity profiles in ways not seen with the dioxolane analog [3].

Computational Chemistry Drug Design QSAR

Defined Application Scenarios for 2-(2-Nitroethyl)-1,3-dioxane (CAS 146073-16-7) Based on Structural Evidence


Homologation of Side Chains for Structure-Activity Relationship (SAR) Studies

2-(2-Nitroethyl)-1,3-dioxane is utilized as a precursor for the homologation of side chains in SAR studies, where its nitro group can be reduced to yield primary, secondary, or tertiary amines . This application is based on its role as a masked 3-nitropropanal equivalent, where the dioxane ring serves as a protecting group for the latent aldehyde functionality . The six-membered dioxane ring provides a distinct steric and electronic environment during homologation reactions that differs from the five-membered dioxolane analog, which may influence the regioselectivity or efficiency of subsequent transformations [1].

Synthesis of Complex Organic Molecules as a Masked 3-Nitropropanal Equivalent

The compound serves as a strategic intermediate in multi-step organic syntheses where the 1,3-dioxane moiety acts as a robust protecting group for carbonyl compounds . The nitroethyl substituent provides a handle for further functionalization (e.g., reduction to an amine, conversion to a nitroso derivative, or participation in Henry reactions) . The choice of the six-membered dioxane over the five-membered dioxolane for this purpose may be dictated by the desired stability of the acetal under specific reaction conditions (e.g., acidic or basic hydrolysis) or by the steric demands of the subsequent synthetic steps [1].

Computational Chemistry and QSAR Modeling as a Conformational Probe

With a computed rotatable bond count of 3 and a larger ring system than the 1,3-dioxolane analog , 2-(2-nitroethyl)-1,3-dioxane can serve as a valuable probe molecule in computational studies aimed at understanding the relationship between molecular flexibility and biological activity . Its distinct conformational profile, arising from the six-membered dioxane ring, makes it suitable for validating molecular mechanics force fields and for exploring how incremental changes in rotatable bond count affect docking scores or free energy calculations in drug discovery campaigns [1].

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